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Abstract
Enduracidin B, a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus,

exhibits significant activity against Gram-positive bacteria, including methicillin-resistant

Staphylococcus aureus (MRSA). Its unique mode of action, targeting lipid II to inhibit cell wall

biosynthesis, makes it a compelling candidate for further drug development.[1] This technical

guide provides a comprehensive analysis of the Enduracidin B biosynthetic gene cluster,

detailing the genetic architecture, the functions of key enzymes, and methodologies for its

genetic manipulation. Quantitative data on enduracidin production in engineered strains are

presented, alongside detailed experimental protocols and visual workflows to facilitate further

research and development in this area.

The Enduracidin B Biosynthetic Gene Cluster:
Genetic Organization and Function
The biosynthesis of Enduracidin B is orchestrated by a large 84 kb gene cluster within a 116

kb genetic locus in Streptomyces fungicidicus.[1][2] This cluster is comprised of 25 Open

Reading Frames (ORFs) that encode the enzymatic machinery necessary for the synthesis of

the peptide backbone, the incorporation of non-proteinogenic amino acids, and the attachment

of the lipid side chain.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8261600?utm_src=pdf-interest
https://www.benchchem.com/product/b8261600?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://www.benchchem.com/product/b8261600?utm_src=pdf-body
https://www.benchchem.com/product/b8261600?utm_src=pdf-body
https://www.benchchem.com/product/b8261600?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://pubmed.ncbi.nlm.nih.gov/32095861/
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://pubmed.ncbi.nlm.nih.gov/32095861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Biosynthetic Genes
The core of the Enduracidin B biosynthetic machinery is a set of four non-ribosomal peptide

synthetases (NRPSs), designated EndA, EndB, EndC, and EndD.[1][3] These multi-modular

enzymes are responsible for the assembly of the 17-amino acid peptide backbone.[1] The

organization of these NRPS modules largely follows the colinearity principle, where the

sequence of modules corresponds to the sequence of amino acids in the final peptide product.

[1]

A notable feature of the enduracidin NRPS is the absence of dedicated epimerization (E)

domains for the incorporation of D-amino acids. Instead, it is proposed that specific

condensation (C) domains possess dual functionality, catalyzing both peptide bond formation

and epimerization.[1]

Table of Open Reading Frames (ORFs) and Their
Proposed Functions
The following table summarizes the ORFs within the Enduracidin B biosynthetic gene cluster

and their putative functions, based on sequence homology and experimental evidence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b8261600?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://patents.google.com/patent/US8188245B2/en
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://www.benchchem.com/product/b8261600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ORF Proposed Function

orf22 ABC transporter, ATP-binding protein

orf23 ABC transporter, permease protein

orf24 LAL family transcriptional regulator

orf25 4'-phosphopantetheinyl transferase

orf26 Aspartate aminotransferase

orf27 Chorismate mutase

orf28 Prephenate dehydrogenase

orf29 Arogenate dehydrogenase

orf30 Acyl-CoA synthetase

orf31 Acyl-carrier protein

orf32 Beta-ketoacyl-ACP synthase III

orf33 3-oxoacyl-ACP synthase

orf34 Enoyl-CoA hydratase/isomerase

orf35 Acyl-CoA dehydrogenase

endA (orf36) Non-ribosomal peptide synthetase (2 modules)

endB (orf37) Non-ribosomal peptide synthetase (7 modules)

endC (orf38) Non-ribosomal peptide synthetase (8 modules)

orf39 Ornithine N-oxygenase

endD (orf40) Non-ribosomal peptide synthetase (1 module)

orf41 Arginine hydroxylase

orf42 Aldehyde dehydrogenase

orf43 Transaminase

orf44 FAD-dependent dehydrogenase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


orf45 FAD-dependent dehydrogenase

orf46 Thioesterase

Quantitative Analysis of Enduracidin B Production
Genetic manipulation of the Enduracidin B biosynthetic gene cluster and its regulatory

elements has been shown to significantly impact production yields. The following table

summarizes reported quantitative data from various studies on mutant strains of S.

fungicidicus.

Strain/Modification

Fold Increase in
Production
(compared to wild-
type or parent
strain)

Reported Titer Reference

Mutant 3 (M-3) Significantly higher Not specified [4]

Industrial Mutant ~10-fold Not specified [4]

Mutant strains with

improved endC

expression

2.09 to 2.31-fold
8849.06 to 9780.54

U/mL
[2]

Manipulation of

regulatory genes orf24

and orf18

1.2 to 4.6-fold Not specified [5]

Experimental Protocols
This section provides an overview of key experimental methodologies for the analysis and

manipulation of the Enduracidin B biosynthetic gene cluster.

General Genetic Manipulation in Streptomyces
fungicidicus
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Genetic manipulation in Streptomyces species can be challenging. Intergeneric conjugation

from E. coli is a commonly used method for introducing plasmids into S. fungicidicus.

Protocol for Intergeneric Conjugation:

Donor Strain Preparation: Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying

the desired plasmid in LB medium supplemented with appropriate antibiotics to an OD600 of

0.4-0.6.

Recipient Strain Preparation: Collect spores of S. fungicidicus and subject them to heat

shock at 50°C for 10 minutes to promote germination.

Conjugation: Mix the washed E. coli donor cells with the germinated S. fungicidicus spores

on a suitable agar medium (e.g., MS agar) and incubate for 16-20 hours.

Selection: Overlay the conjugation plate with an appropriate antibiotic to select for

Streptomyces exconjugants.

Gene Disruption via Homologous Recombination
Targeted gene disruption is a fundamental technique to elucidate gene function. This protocol

outlines a general workflow for gene knockout in S. fungicidicus using a homologous

recombination-based method.

Protocol for Gene Disruption:

Construct Design: Design a disruption cassette containing an antibiotic resistance gene

flanked by homologous regions (typically ~1-2 kb) upstream and downstream of the target

gene.

Plasmid Construction: Clone the disruption cassette into a suitable E. coli-Streptomyces

shuttle vector that cannot replicate in S. fungicidicus.

Transformation: Introduce the constructed plasmid into S. fungicidicus via intergeneric

conjugation.

Selection for Single Crossover: Select for transformants that have integrated the plasmid into

the chromosome via a single homologous recombination event using the antibiotic
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resistance marker on the plasmid.

Selection for Double Crossover: Culture the single crossover mutants under non-selective

conditions to facilitate a second crossover event, resulting in the excision of the plasmid and

the replacement of the target gene with the disruption cassette.

Verification: Screen for the desired double crossover mutants by replica plating to identify

colonies that have lost the plasmid-associated antibiotic resistance. Confirm the gene

disruption by PCR and Southern blot analysis.

CRISPR/Cas9-Mediated Genome Editing
CRISPR/Cas9 technology offers a more efficient and precise method for genome editing in

Streptomyces.

Protocol for CRISPR/Cas9-Mediated Gene Deletion:

gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.

Plasmid Construction: Construct an all-in-one CRISPR/Cas9 plasmid containing the Cas9

nuclease, the specific gRNA, and a template for homology-directed repair (if required for

precise editing). Plasmids such as pCRISPomyces-2 are commonly used.[6][7]

Transformation: Introduce the CRISPR/Cas9 plasmid into S. fungicidicus via intergeneric

conjugation.

Selection and Verification: Select for exconjugants and verify the desired genomic

modification by PCR and sequencing.

Plasmid Curing: Culture the edited strain under non-selective conditions to promote the loss

of the CRISPR/Cas9 plasmid.

Visualizing Biosynthetic and Experimental Pathways
Enduracidin B Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for Enduracidin B,

highlighting the key enzymatic steps.
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Caption: Proposed biosynthetic pathway of Enduracidin B.

Experimental Workflow: Gene Knockout via
Homologous Recombination
This diagram outlines the key steps involved in deleting a target gene in S. fungicidicus using

homologous recombination.
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Caption: Workflow for gene knockout in S. fungicidicus.

Experimental Workflow: CRISPR/Cas9-Mediated Gene
Editing
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The following diagram illustrates a typical workflow for CRISPR/Cas9-mediated gene editing in

S. fungicidicus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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